![molecular formula C80H65NO6P2 B12820266 N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12820266.png)
N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine is a complex organic compound characterized by its unique structure involving multiple naphthalene and phosphapentacyclo groups
Preparation Methods
The synthesis of N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine involves several steps:
Starting Materials: The synthesis begins with naphthalene derivatives and phosphapentacyclo compounds.
Reaction Conditions: The reactions typically involve the use of solvents like tetrahydrofuran (THF) and reagents such as n-butyllithium (n-BuLi) under inert atmosphere conditions.
Industrial Production: Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the naphthalene and phosphapentacyclo groups.
Scientific Research Applications
N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine has several scientific research applications:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: The compound can modulate various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine can be compared with similar compounds such as:
NBPhen: 2,9-Dinaphthalen-2-yl-4,7-diphenyl-1,10-phenanthroline, used in OLEDs and photovoltaic devices.
Other Naphthalene Derivatives: Compounds with similar naphthalene structures but different functional groups or substituents.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C80H65NO6P2 |
|---|---|
Molecular Weight |
1198.3 g/mol |
IUPAC Name |
N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine |
InChI |
InChI=1S/C80H65NO6P2/c82-88(84-77-69(61-37-33-49-17-1-5-21-53(49)41-61)45-57-25-9-13-29-65(57)73(77)74-66-30-14-10-26-58(66)46-70(78(74)85-88)62-38-34-50-18-2-6-22-54(50)42-62)81-89(83)86-79-71(63-39-35-51-19-3-7-23-55(51)43-63)47-59-27-11-15-31-67(59)75(79)76-68-32-16-12-28-60(68)48-72(80(76)87-89)64-40-36-52-20-4-8-24-56(52)44-64/h1-8,17-24,33-48H,9-16,25-32H2,(H,81,82,83) |
InChI Key |
GHFKIAIQQIGVFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC7=CC=CC=C7C=C6)NP8(=O)OC9=C(C=C1CCCCC1=C9C1=C2CCCCC2=CC(=C1O8)C1=CC2=CC=CC=C2C=C1)C1=CC2=CC=CC=C2C=C1)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



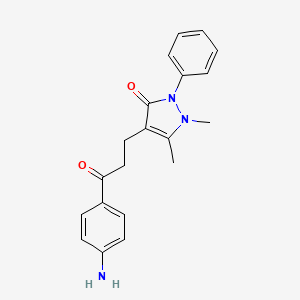
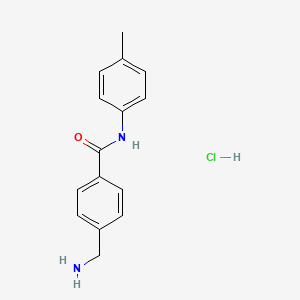
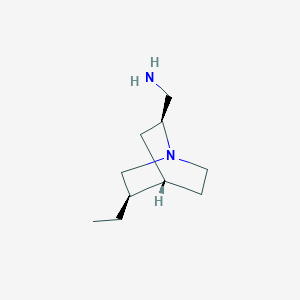
![Tert-butyl 4-(imidazo[1,2-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B12820226.png)
![Imidazo[5,1-b]thiazole-2-carbaldehyde](/img/structure/B12820233.png)
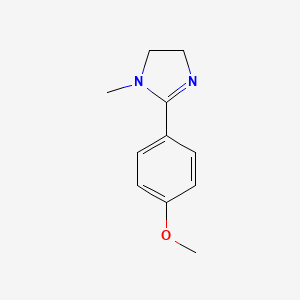

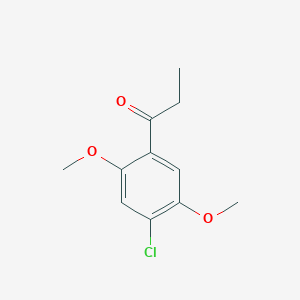
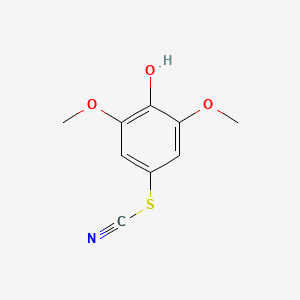
![(R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12820256.png)
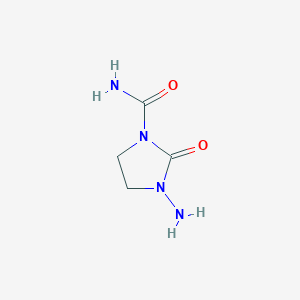
![8-methyl-4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12820274.png)
![2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12820276.png)
